molecular formula C25H18N2O4S B2381089 N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 681168-63-8

N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2381089
CAS No.: 681168-63-8
M. Wt: 442.49
InChI Key: RBEUTRSSNUOWPF-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that features a thiazole ring, a benzoyl group, and a dihydrobenzo[b][1,4]dioxine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the thiazole derivative with the dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like potassium carbonate. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the benzoyl group can produce alcohols .

Scientific Research Applications

N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The benzoyl and phenyl groups contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique due to its combination of a thiazole ring with a dihydrobenzo[b][1,4]dioxine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O4S/c28-22(17-11-5-2-6-12-17)23-21(16-9-3-1-4-10-16)26-25(32-23)27-24(29)20-15-30-18-13-7-8-14-19(18)31-20/h1-14,20H,15H2,(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEUTRSSNUOWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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